3-Amino-3-(4-methyl-5-thiazolyl)propionic Acid
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Overview
Description
3-Amino-3-(4-methyl-5-thiazolyl)propionic Acid is an organic compound with the molecular formula C7H10N2O2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(4-methyl-5-thiazolyl)propionic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various thiazole derivatives .
Scientific Research Applications
3-Amino-3-(4-methyl-5-thiazolyl)propionic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-methyl-5-thiazolyl)propionic Acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
Comparison with Similar Compounds
2-Aminothiazole: This compound also features a thiazole ring and is used in similar applications, such as drug development and industrial processes.
3-Amino-3-(p-tolyl)propionic Acid: This compound has a similar structure but with a different substituent on the aromatic ring, leading to different reactivity and applications.
3-Amino-3-(3,4-dihydroxyphenyl)propionic Acid:
Uniqueness: 3-Amino-3-(4-methyl-5-thiazolyl)propionic Acid is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
3-amino-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-7(12-3-9-4)5(8)2-6(10)11/h3,5H,2,8H2,1H3,(H,10,11) |
InChI Key |
DEXQLZAOQLYUII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(CC(=O)O)N |
Origin of Product |
United States |
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